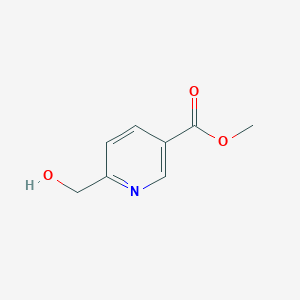

Methyl 6-(hydroxymethyl)nicotinate

Description

Significance of Pyridine (B92270) Derivatives as Precursors in Organic Synthesis

Pyridine derivatives are indispensable precursors in the synthesis of complex molecules. acs.orgnumberanalytics.com Their utility stems from the reactivity of the pyridine ring and the ability to introduce a variety of substituents at different positions. fiveable.mewikipedia.org The nitrogen atom within the ring not only influences its aromaticity and reactivity but also provides a site for quaternization and N-oxide formation, further expanding its synthetic potential. wikipedia.org The development of novel synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and one-pot cyclocondensation procedures, has significantly enhanced the accessibility and diversity of substituted pyridines. acs.orgmdpi.com

Role of Hydroxymethyl and Ester Functional Groups in Synthetic Strategy

The presence of both a hydroxymethyl group and an ester functional group on a molecule like Methyl 6-(hydroxymethyl)nicotinate offers strategic advantages in multistep synthesis. The hydroxymethyl group, a primary alcohol, can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. umich.eduwikipedia.orgumich.edu This functional handle allows for chain extension and the introduction of various other functionalities.

The ester group, on the other hand, serves as a versatile precursor for a range of other functional groups. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or reacted with organometallic reagents to form ketones or tertiary alcohols. The interplay between the hydroxymethyl and ester groups allows for selective transformations, enabling chemists to build molecular complexity in a controlled manner.

Overview of Nicotinate (B505614) Ester Frameworks in Academic Investigations

Nicotinate esters, a class of compounds to which this compound belongs, are widely investigated in academic research. researchgate.net They serve as key intermediates in the synthesis of various biologically active compounds. The ester moiety can be varied to modulate properties such as solubility and reactivity. Research in this area often focuses on developing efficient methods for their synthesis and exploring their utility in constructing more complex molecular architectures. researchgate.net

Chemical and Physical Properties of this compound

This compound is a white to orange to green powder or crystalline solid. chemicalbook.comprotheragen.aitcichemicals.com It has a molecular formula of C8H9NO3 and a molecular weight of 167.16 g/mol . chemicalbook.comsigmaaldrich.com

| Property | Value | Source |

| Molecular Formula | C8H9NO3 | chemicalbook.comsigmaaldrich.com |

| Molecular Weight | 167.16 g/mol | chemicalbook.comsigmaaldrich.com |

| Melting Point | 75-78 °C | chemicalbook.comchemicalbook.comechemi.com |

| Boiling Point (Predicted) | 293.4 ± 30.0 °C | chemicalbook.comprotheragen.aichemicalbook.com |

| Density (Predicted) | 1.244 ± 0.06 g/cm3 | chemicalbook.comprotheragen.aichemicalbook.com |

| pKa (Predicted) | 13.20 ± 0.10 | chemicalbook.comprotheragen.aichemicalbook.com |

| CAS Number | 56026-36-9 | chemicalbook.comsigmaaldrich.comtcichemicals.com |

Synthesis of this compound

A common laboratory synthesis of this compound involves the selective reduction of one of the ester groups of dimethyl pyridine-2,5-dicarboxylate (B1236617). chemicalbook.com In a typical procedure, dimethyl pyridine-2,5-dicarboxylate is treated with sodium borohydride (B1222165) in the presence of calcium chloride in a mixed solvent system of tetrahydrofuran (B95107) and ethanol. chemicalbook.com This method has been reported to yield the desired product in high purity and yield. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-(hydroxymethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)6-2-3-7(5-10)9-4-6/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLONHSXRWCCAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355022 | |

| Record name | methyl 6-(hydroxymethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56026-36-9 | |

| Record name | methyl 6-(hydroxymethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-(Hydroxymethyl)nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 6 Hydroxymethyl Nicotinate

Reductive Strategies for Carboxylate Precursors

A prevalent and efficient method for the synthesis of methyl 6-(hydroxymethyl)nicotinate involves the selective reduction of a carboxylate precursor, specifically a diester of pyridine-2,5-dicarboxylic acid. This approach leverages the differential reactivity of the two ester groups on the pyridine (B92270) ring to achieve the desired mono-reduction.

Reduction of Pyridine Dicarboxylate Esters

The selective reduction of dimethyl pyridine-2,5-dicarboxylate (B1236617) stands as a well-documented and high-yielding route to this compound. chemicalbook.com This transformation is typically accomplished using a borohydride (B1222165) reagent in the presence of specific co-reagents and in an optimized solvent system.

Sodium borohydride (NaBH₄) is the most commonly employed reducing agent for this transformation. chemicalbook.com In a typical procedure, a mixture of dimethyl pyridine-2,5-dicarboxylate is treated with sodium borohydride. The reaction is generally carried out at a reduced temperature, often starting at 0 °C, and then allowed to proceed at room temperature for an extended period, typically around 18 hours, to ensure complete conversion. chemicalbook.com The use of NaBH₄ is advantageous due to its relative safety and ease of handling compared to more potent reducing agents like lithium aluminum hydride.

The presence of a co-reagent, such as calcium chloride (CaCl₂), is crucial for the successful and selective reduction of one of the ester groups. chemicalbook.com It has been proposed that the Lewis acidic nature of the calcium ion plays a key role in activating the ester carbonyl group towards nucleophilic attack by the hydride from the borohydride reagent. This coordination of the Lewis acid to the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating the reduction. In a representative synthesis, a significant molar excess of CaCl₂ relative to the pyridine dicarboxylate is used, highlighting its importance in the reaction mechanism. chemicalbook.com

The choice and composition of the solvent system are critical for achieving high yields and selectivity. A mixed solvent system, typically comprising tetrahydrofuran (B95107) (THF) and an alcohol such as methanol (B129727) or ethanol, is commonly used. chemicalbook.com THF serves as a good solvent for the organic substrate, while the alcohol can act as a proton source during the work-up and may also play a role in modulating the reactivity of the borohydride reagent. The ratio of the solvents is an important parameter to control, with specific ratios of THF to ethanol being documented in successful synthetic procedures. chemicalbook.com

Control of Chemoselectivity in Reduction Reactions

The chemoselective reduction of the ester group at the 6-position of the pyridine ring over the one at the 3-position in dimethyl pyridine-2,5-dicarboxylate is a key aspect of this synthetic strategy. This selectivity is attributed to a combination of electronic and steric factors. The ester group at the 2- or 6-position of a pyridine ring is generally more activated towards nucleophilic attack than an ester group at the 3- or 5-position due to the electron-withdrawing nature of the nitrogen atom in the ring. This electronic effect makes the carbonyl carbon of the C6-ester more electrophilic.

Furthermore, the coordination of a Lewis acid like CaCl₂ is believed to occur preferentially at the nitrogen atom of the pyridine ring and the adjacent C6-ester group, forming a chelate complex. This chelation further enhances the electrophilicity of the C6-carbonyl carbon, directing the hydride attack to this position. The steric environment around the two ester groups may also contribute to the observed selectivity.

Alternative Synthetic Routes to the 6-(Hydroxymethyl)nicotinate Moiety

While the reductive strategy is highly effective, alternative approaches to the 6-(hydroxymethyl)nicotinate moiety have also been explored. These methods often involve the functional group transformation of other substituted pyridines.

One potential alternative route involves the synthesis of methyl 6-methylnicotinate, followed by selective oxidation of the methyl group to a hydroxymethyl group. The synthesis of methyl 6-methylnicotinate can be achieved through the esterification of 6-methylnicotinic acid, which in turn can be prepared by the oxidation of 2-methyl-5-ethylpyridine. environmentclearance.nic.ingoogle.com The subsequent selective oxidation of the 6-methyl group in the presence of the ester functionality would be a critical step in this pathway.

Another conceivable approach is the reduction of methyl 6-formylnicotinate. This would involve the initial preparation of the aldehyde functionality at the 6-position, which could then be selectively reduced to the corresponding alcohol using a mild reducing agent.

A further alternative could be the synthesis of a methyl 6-(halomethyl)nicotinate, such as the bromo or chloro derivative, followed by a nucleophilic substitution reaction with a hydroxide (B78521) source to yield the desired hydroxymethyl group. This pathway would necessitate the development of a selective halogenation method for the 6-methyl group of methyl 6-methylnicotinate.

Process Optimization for Research-Scale Synthesis

The efficient synthesis of this compound on a research scale hinges on careful process optimization. This involves not only the selection of appropriate reagents and reaction conditions but also the implementation of robust methods for monitoring the reaction's progress and for isolating the final product in high purity.

Effective monitoring is crucial for determining the point of reaction completion, preventing the formation of byproducts from over-reaction, and ensuring the efficient use of resources. google.com Thin-Layer Chromatography (TLC) is a primary technique employed for this purpose in the synthesis of nicotinic acid derivatives. google.comrsc.orgambeed.com

In a typical application, small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. The plate is then developed in a suitable solvent system. The progress of the reaction is visualized by observing the disappearance of the spot corresponding to the starting material. rsc.orgtandfonline.com For instance, in syntheses involving derivatives of nicotinate (B505614), the reaction is considered complete when the UV absorption of the starting material is no longer visible on the TLC plate. tandfonline.com

While TLC is a common and effective method, its utility can sometimes be limited. In certain synthetic pathways, a key intermediate and the final product may have nearly identical Retention factor (Rf) values, making it difficult to distinguish between them and accurately monitor the reaction's progress using TLC. tinglab.orgnih.gov In such cases, alternative analytical techniques like Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy may be required to confirm the conversion of the intermediate to the final product. tinglab.orgnih.gov

Table 1: Techniques for Reaction Monitoring

| Technique | Application in Synthesis | Advantages | Limitations |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Tracking the consumption of starting materials. rsc.orgambeed.com | Rapid, inexpensive, simple to perform. | Can be difficult to interpret if product and intermediates have similar Rf values. tinglab.orgnih.gov |

| ¹H NMR Spectroscopy | Used when TLC is inconclusive to confirm structural changes. tinglab.orgnih.gov | Provides detailed structural information. | Requires more complex equipment and sample preparation. |

| Gas/Liquid Chromatography | Alternative chromatographic method for monitoring reaction endpoint. google.com | Provides quantitative data on reaction components. | Slower than TLC; requires specialized instrumentation. |

Work-up and Isolation Procedures (e.g., Quenching, Extraction, Evaporation)

Following the completion of the reaction, a systematic work-up and isolation procedure is necessary to separate the desired this compound from the reaction mixture. This multi-step process typically involves quenching the reaction, extracting the product, washing and drying the organic phase, and finally, evaporating the solvent to yield the crude product.

Quenching: The first step in the work-up is to terminate the reaction. This is often achieved by adding an aqueous solution to the reaction mixture. For the synthesis of this compound via the reduction of Dimethyl 2,5-pyridinedicarboxylate, the reaction is quenched by the slow addition of a saturated ammonium chloride (NH₄Cl) solution. chemicalbook.com

Extraction: The product is then separated from the aqueous layer through liquid-liquid extraction. A water-immiscible organic solvent, such as dichloromethane chemicalbook.com or ethyl acetate chemicalbook.com, is added to the mixture. The product, being more soluble in the organic solvent, partitions into the organic layer. This process is typically repeated multiple times (e.g., three extractions) to maximize the recovery of the product. chemicalbook.comchemicalbook.com The organic layers from each extraction are then combined.

Washing and Drying: The combined organic extracts are washed to remove residual impurities. A wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution may be used to neutralize any remaining acids. rsc.orgchemicalbook.comprepchem.com This is often followed by a wash with brine (a saturated aqueous solution of NaCl), which helps to remove water-soluble impurities and facilitates the separation of the organic and aqueous layers. rsc.orgchemicalbook.com After washing, the organic phase is treated with an anhydrous drying agent, such as magnesium sulfate (MgSO₄) rsc.orgchemicalbook.com or sodium sulfate (Na₂SO₄) chemicalbook.com, to remove any dissolved water.

Evaporation and Purification: Once dried, the drying agent is removed by filtration. The solvent is then removed from the filtrate, typically under reduced pressure using a rotary evaporator. rsc.orgtinglab.orgchemicalbook.com This process, known as evaporation or concentration, yields the crude this compound. chemicalbook.com If further purification is required to achieve the desired level of purity, the crude product can be subjected to silica gel column chromatography. rsc.org

Table 2: Summary of a Typical Work-up and Isolation Procedure

| Step | Purpose | Reagents/Materials Used |

|---|---|---|

| Quenching | To stop the chemical reaction. | Saturated NH₄Cl solution, Water. chemicalbook.com |

| Extraction | To separate the product from the aqueous phase. | Dichloromethane or Ethyl Acetate. chemicalbook.comchemicalbook.com |

| Washing | To remove acidic and water-soluble impurities. | Saturated NaHCO₃ solution, Brine. rsc.orgchemicalbook.com |

| Drying | To remove residual water from the organic phase. | Anhydrous MgSO₄ or Na₂SO₄. rsc.orgchemicalbook.com |

| Evaporation | To remove the solvent and isolate the crude product. | Rotary Evaporator. rsc.orgchemicalbook.com |

| Purification | (If necessary) To achieve high purity. | Silica Gel Column Chromatography. rsc.org |

Derivatization and Analogue Synthesis of Methyl 6 Hydroxymethyl Nicotinate

Methyl 6-(Hydroxymethyl)nicotinate as a Versatile Synthetic Building Block

This compound serves as a key starting material for a variety of chemical transformations. researchgate.net The presence of three distinct reactive zones—the hydroxymethyl group, the nicotinate (B505614) ester, and the pyridine (B92270) ring—allows for selective modifications, enabling the construction of a large library of derivatives. Synthetic chemists leverage this versatility to introduce new functional groups and build molecular complexity, paving the way for the development of novel compounds. researchgate.net

Modification of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group is a prime site for derivatization. It can undergo several key transformations:

Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde (methyl 6-formylnicotinate) or further to a carboxylic acid (6-(methoxycarbonyl)nicotinic acid). This transformation is fundamental for subsequent reactions such as reductive amination or amide bond formation.

Halogenation: The hydroxyl group can be substituted with a halogen, typically chlorine, to form a reactive halomethyl intermediate like methyl 6-(chloromethyl)nicotinate. A common reagent for this conversion is thionyl chloride, as demonstrated in the synthesis of the related 3-(chloromethyl)pyridine (B1204626) hydrochloride from 3-pyridinemethanol. google.com This intermediate is highly useful for introducing the pyridine core into other molecules via nucleophilic substitution.

Esterification/Etherification: The alcohol can be acylated to form esters, such as methyl 6-(acetoxymethyl)nicotinate, or converted into ethers. chemicalbook.com These reactions are useful for installing protecting groups or for modifying the steric and electronic properties of the molecule.

| Modification Type | Reagent Example | Product |

| Oxidation | Manganese Dioxide (MnO₂) | Methyl 6-formylnicotinate |

| Halogenation | Thionyl Chloride (SOCl₂) | Methyl 6-(chloromethyl)nicotinate |

| Esterification | Acetic Anhydride | Methyl 6-(acetoxymethyl)nicotinate |

Derivatization at the Nicotinate Ester

The methyl ester at the C3 position of the pyridine ring offers another handle for modification.

Hydrolysis: The ester can be readily hydrolyzed under basic conditions, for example using sodium hydroxide (B78521) (NaOH), to yield the corresponding carboxylic acid, 6-(hydroxymethyl)nicotinic acid. mdpi.com This acid is a key intermediate for forming amide bonds.

Amidation: The ester can be converted directly to an amide, or more commonly, the hydrolyzed carboxylic acid is coupled with an amine to form a nicotinamide (B372718) derivative. mdpi.com Standard coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with Hydroxybenzotriazole (HOBt) are effective for this transformation, enabling the synthesis of a wide range of N-substituted amides. mdpi.comnih.gov

Transesterification: It is also possible to exchange the methyl group of the ester for a different alkyl or aryl group by reacting the compound with another alcohol in the presence of a suitable catalyst. quora.com

| Modification Type | Reagent/Condition | Product Class |

| Hydrolysis | Sodium Hydroxide (NaOH), Water | Carboxylic Acid |

| Amidation | Amine, EDCI/HOBt | Nicotinamide Derivative |

| Transesterification | Alcohol, Catalyst | New Ester Derivative |

Functionalization of the Pyridine Ring System

Direct modification of the pyridine ring itself is more challenging due to its electron-deficient nature, which deactivates it towards typical electrophilic aromatic substitution (SEAr). wikipedia.orgquora.com The reaction is significantly slower than in benzene, and the nitrogen atom is prone to protonation or coordination with Lewis acids under reaction conditions, further deactivating the ring. wikipedia.org

When electrophilic substitution does occur, it is directed to the C3 and C5 positions, which are less deactivated than the C2, C4, and C6 positions. quora.com In this compound, the C3 position is already substituted. Therefore, electrophilic attack would be predicted to occur at the C5 position. To enhance reactivity, the pyridine nitrogen can first be oxidized to a pyridine N-oxide. This N-oxide is more susceptible to electrophilic substitution, and the oxygen can be subsequently removed. wikipedia.org

Synthesis of Pyridine-Based Analogues for Biological Investigations

The structural framework of this compound is a component of many biologically active compounds. Its derivatives are frequently synthesized and evaluated for various therapeutic applications. For example, nicotinamide derivatives have been investigated as potential fungicides by targeting the enzyme succinate (B1194679) dehydrogenase. nih.gov In such studies, the core nicotinic acid structure, obtainable from this compound via oxidation and hydrolysis, is coupled with various amines to create a library of compounds for biological screening. nih.gov

Furthermore, complex polycyclic structures found in pharmaceuticals like Varenicline, a smoking cessation aid, feature fused pyridine ring systems. googleapis.comgoogle.com While the synthesis of Varenicline is a multi-step process involving advanced intermediates, simple building blocks like this compound provide the foundational pyridine architecture from which such complex targets can be conceptually derived. googleapis.comgoogle.com The ability to selectively modify the different functional groups allows for the systematic development of analogues to probe structure-activity relationships.

Preparation of Structurally Diverse Derivatives

The true synthetic power of this compound lies in the ability to combine reactions at its different functional sites to generate a vast array of structurally diverse molecules.

Generation of Asymmetric Architectures

Creating chiral molecules from achiral starting materials is a key goal of modern organic synthesis. While this compound is itself achiral, it can be used to generate asymmetric structures through several strategic approaches.

One common strategy involves modifying one of the functional groups to create a prochiral center, which can then be reacted with a chiral reagent or catalyst. For instance, the hydroxymethyl group could be oxidized to a ketone. The resulting ketone could then undergo an asymmetric reduction using a chiral reducing agent or a catalyst, such as those used in Noyori asymmetric hydrogenation, to produce a chiral alcohol with high enantiomeric excess.

Another approach is the use of chiral auxiliaries or templates. For example, a related synthetic pathway for producing chiral nornicotine (B190312) involves the alkylation of a chiral ketimine template. nih.gov A similar strategy could be envisioned where a derivative of this compound is incorporated into a chiral scaffold to direct subsequent stereoselective transformations before being cleaved to release the chiral product. Asymmetric hydrogenation of the pyridine ring itself, using chiral catalysts like Rh-TangPhos complexes, represents another powerful method to create chiral piperidine (B6355638) derivatives from pyridine precursors. researchgate.net

Challenges in Targeted Derivatization

The targeted derivatization of this compound, while offering significant potential, is not without its challenges. The presence of multiple reactive sites necessitates careful control of reaction conditions to achieve regioselectivity and avoid unwanted side reactions.

Furthermore, the pyridine ring itself presents challenges. The electron-deficient nature of the pyridine ring can deactivate it towards certain electrophilic substitution reactions, while the nitrogen atom can be a site for undesired side reactions, such as N-alkylation. chemrxiv.orgchemrxiv.org The functionalization of the pyridine ring at specific positions can be difficult to control, often leading to mixtures of isomers. chemrxiv.orgchemrxiv.org

Another challenge is the potential for intramolecular reactions. For instance, under certain conditions, the hydroxymethyl group could potentially react with the ester group, leading to lactonization.

The relative positioning of the functional groups on the pyridine ring can also influence reactivity. The development of robust and selective derivatization methods is therefore a key area of ongoing research to fully exploit the potential of this compound as a versatile building block in medicinal chemistry and materials science.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of Methyl 6-(hydroxymethyl)nicotinate, distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the hydroxymethyl group, and the protons of the methyl ester group are observed.

A representative ¹H NMR spectrum of a related compound, methyl 4-bromo-6-(hydroxymethyl)nicotinate, shows a singlet for the hydroxymethyl protons (CH₂), a singlet for the methyl ester protons (CH₃), and distinct signals for the aromatic protons. While specific chemical shift values can vary slightly depending on the solvent and instrument frequency, the expected multiplicities and integration values provide a clear fingerprint of the molecule's proton framework.

Table 1: Representative ¹H NMR Data for a Related Nicotinate (B505614) Derivative

| Proton | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aromatic-H | 8.91 | Singlet | 1H |

| Aromatic-H | 7.71 | Singlet | 1H |

| -CH₂-OH | 4.80 | Singlet | 2H |

| -OCH₃ | 3.97 | Singlet | 3H |

| -OH | 3.83 | Singlet | 1H |

| Data for methyl 4-bromo-6-(hydroxymethyl)nicotinate in Chloroform-d, presented for illustrative purposes. hmdb.ca |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. Key signals include those for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, the carbon of the hydroxymethyl group, and the methyl carbon of the ester.

For the related compound, methyl 4-bromo-6-(hydroxymethyl)nicotinate, the ¹³C NMR spectrum in CDCl₃ shows characteristic peaks for the carbonyl carbon, the aromatic carbons, the hydroxymethyl carbon, and the methyl ester carbon. hmdb.ca

Table 2: Representative ¹³C NMR Data for a Related Nicotinate Derivative

| Carbon | Chemical Shift (δ) ppm |

| C=O | 164.47 |

| Aromatic-C | 163.60 |

| Aromatic-C | 151.00 |

| Aromatic-C | 133.76 |

| Aromatic-C | 126.19 |

| Aromatic-C | 126.03 |

| -CH₂-OH | 63.81 |

| -OCH₃ | 52.68 |

| Data for methyl 4-bromo-6-(hydroxymethyl)nicotinate in Chloroform-d, presented for illustrative purposes. hmdb.ca |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, confirming its molecular formula. For this compound (C₈H₉NO₃), the expected monoisotopic mass is 167.05824 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound, this would correspond to an ion with a mass-to-charge ratio (m/z) of approximately 168.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. Expected fragmentation pathways for this compound would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxymethyl group, methanol (B129727) (CH₃OH) from the ester group, or carbon monoxide (CO). Analysis of these fragment ions provides valuable data for confirming the connectivity of the functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., FT-IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. Fourier-Transform Infrared (FT-IR) spectroscopy is a modern and rapid method for obtaining high-quality IR spectra.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:

O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) group of the alcohol.

C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ is indicative of the carbonyl (C=O) group of the ester.

C-O Stretch: Absorption bands in the region of 1300-1000 cm⁻¹ correspond to the C-O stretching vibrations of the ester and alcohol groups.

Aromatic C=C and C=N Stretches: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the pyridine ring.

C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and hydroxymethyl groups appear just below 3000 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | 3400-3200 | Broad, Strong |

| C-H (Aromatic) | >3000 | Medium |

| C-H (Aliphatic) | <3000 | Medium |

| C=O (Ester) | 1740-1720 | Strong, Sharp |

| C=C, C=N (Aromatic) | 1600-1450 | Medium |

| C-O (Ester, Alcohol) | 1300-1000 | Medium-Strong |

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal, including bond lengths, bond angles, and intermolecular interactions. uzh.ch This data is crucial for understanding a molecule's structure-property relationships. nih.gov Although a specific study on this compound is unavailable, analysis of analogous structures, such as nicotinic acid, can offer valuable predictions. researchgate.net

The crystal structure of nicotinic acid reveals a monoclinic system. researchgate.net In a study of nicotinic acid derivatives, the crystal structures were determined by single-crystal X-ray diffraction analysis. nih.gov For nicotinic acid itself, the pyridine ring is planar, a characteristic feature of aromatic systems. The carboxylic acid group will have specific bond lengths and angles that are well-established for such functional groups.

For this compound, it is expected that the pyridine ring would also be planar. The substituents, a methyl ester group at the 3-position and a hydroxymethyl group at the 6-position, will have specific orientations relative to the ring. The bond lengths and angles would be influenced by the electronic effects of the nitrogen atom in the pyridine ring and the substituents.

Below is a table with expected bond parameter ranges for the key functional groups in this compound based on known values for similar organic molecules.

| Bond/Angle | Expected Parameter Range |

| C-C (aromatic) | 1.36 - 1.42 Å |

| C-N (aromatic) | 1.32 - 1.37 Å |

| C-O (ester) | 1.33 - 1.38 Å |

| C=O (ester) | 1.19 - 1.23 Å |

| C-O (alcohol) | 1.41 - 1.45 Å |

| C-C-N (angle) | 122 - 126° |

| O-C=O (angle) | 123 - 127° |

| C-O-C (angle) | 114 - 118° |

This data is illustrative and based on general values for organic compounds, not on a specific experimental determination for this compound.

The way molecules pack in a crystal is determined by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. In nicotinic acid derivatives, the presence of the pyridine nitrogen and other functional groups allows for a variety of these interactions. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds and other organic materials. mdpi.com For this compound, a reversed-phase HPLC method would be highly suitable for assessing its purity. While a specific, validated method for this exact molecule is not detailed in the literature, methods for the closely related methyl nicotinate and other pyridine carboxylic acid derivatives provide a strong basis for method development. nih.govsielc.comnih.govhelixchrom.comsielc.com

A suitable HPLC method would involve a C18 stationary phase, which is a common choice for the separation of moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as a phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comnih.gov Detection would typically be performed using a UV detector, as the pyridine ring is a strong chromophore. nih.gov

Below is a proposed set of HPLC parameters for the purity assessment of this compound.

| Parameter | Proposed Condition |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A mixture of acetonitrile and water with a formic acid modifier |

| Elution Mode | Isocratic or gradient, depending on the impurity profile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 263 nm |

| Injection Volume | 10-20 µL |

These parameters are based on established methods for similar compounds and would require optimization and validation for the specific analysis of this compound. mdpi.comnih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of molecules. For pyridine (B92270) derivatives, these theoretical approaches provide a framework for understanding their structure-property relationships.

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic structure of molecules. The B3LYP functional, a hybrid functional that incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation, paired with a comprehensive basis set like 6-311G++, is frequently used to achieve a balance between computational cost and accuracy for organic molecules. researchgate.netresearchgate.net

In a study on the related compound, 6-methyl nicotinic acid, DFT calculations at the B3LYP/6-311+G(d,p) level were employed to determine its equilibrium geometry and harmonic frequencies. jocpr.comjocpr.com This level of theory is adept at predicting molecular geometries and vibrational spectra with good agreement with experimental data. researchgate.net The calculations for 6-methyl nicotinic acid revealed a non-planar skeleton for the optimized molecule. jocpr.comjocpr.com This finding suggests that Methyl 6-(hydroxymethyl)nicotinate likely also adopts a non-planar conformation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular polarizability and reactivity. A smaller gap generally implies a more reactive and polarizable molecule. jocpr.com

For the analogous 6-methyl nicotinic acid, the calculated HOMO-LUMO energy gap was found to be 5.4352 eV. jocpr.com This value suggests that the molecule is relatively soft and more polarizable compared to molecules with larger energy gaps. jocpr.com The analysis of the frontier orbitals for such pyridine derivatives often shows that the HOMO is localized on the pyridine ring, while the LUMO is distributed over the electron-withdrawing substituent. This distribution is indicative of the potential sites for electrophilic and nucleophilic attack.

Prediction of Electronic Properties and Molecular Descriptors

Theoretical calculations can predict a range of electronic properties and molecular descriptors that are essential for understanding the behavior of a molecule.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites. The MEP surface illustrates regions of positive and negative electrostatic potential.

In the case of 6-methyl nicotinic acid, the MEP map shows three primary electron-rich regions (characterized by red color) around the two oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring. jocpr.com Conversely, the hydrogen atoms represent the regions of positive potential (blue color). jocpr.com This distribution highlights the likely sites for electrophilic (electron-poor regions) and nucleophilic (electron-rich regions) interactions. It is anticipated that the MEP of this compound would exhibit a similar pattern, with negative potential localized around the oxygen atoms of the ester and hydroxyl groups, as well as the nitrogen atom, and positive potential around the hydrogen atoms.

Spectroscopic Property Prediction and Correlation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. mdpi.com It provides insights into the electronic transitions between molecular orbitals, which are responsible for the absorption of ultraviolet-visible (UV-Vis) light. mdpi.com For derivatives of pyridine, such as this compound, TD-DFT calculations can elucidate the nature of their UV-Vis absorption bands.

Theoretical studies on the related compound, methyl nicotinate (B505614), have utilized TD-DFT to analyze its electronic properties and predict its UV-Vis spectrum. nih.gov These calculations typically involve optimizing the ground state geometry of the molecule using Density Functional Theory (DFT) and then calculating the excitation energies and oscillator strengths for the electronic transitions using TD-DFT. mdpi.comnih.gov The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. mdpi.com

For methyl nicotinate, and by extension this compound, the electronic transitions are expected to be of the π → π* and n → π* type, characteristic of heteroaromatic systems. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding these transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides an estimate of the energy required for the first electronic excitation.

A study on methyl nicotinate interacting with metal selenide (B1212193) clusters employed the B3LYP functional with the LAND2DZ basis set to perform TD-DFT calculations. nih.gov The results from such calculations can be used to generate a theoretical UV-Vis spectrum, which can then be compared with experimental measurements to validate the computational model. mdpi.com The predicted maximum absorption wavelengths (λmax) and the corresponding electronic transitions provide a detailed picture of the molecule's photophysical behavior.

Table 1: Representative TD-DFT Data for a Related Pyridine Derivative (Methyl Nicotinate)

| Parameter | Value | Reference |

| Computational Method | TD-DFT | nih.gov |

| Functional | B3LYP | nih.gov |

| Basis Set | LAND2DZ | nih.gov |

| Predicted λmax | Varies with environment | nih.gov |

| Primary Transition Type | π → π* / n → π* | nih.gov |

This table is illustrative and based on data for the closely related methyl nicotinate. Specific values for this compound would require a dedicated computational study.

Advanced Computational Methods for Complex Interactions (e.g., CASSCF for related systems)

For molecules with complex electronic structures, such as those with multiple low-lying excited states or significant electron correlation, more advanced computational methods are necessary to provide an accurate description. The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for studying such systems. researchgate.netarxiv.org CASSCF is a multireference method that can correctly describe the electronic structure of molecules where single-reference methods like DFT may fail, such as in cases of bond breaking, excited states, and molecules with significant diradical character. arxiv.orgacs.org

The application of CASSCF to a molecule like this compound would involve a careful selection of the "active space," which includes the set of molecular orbitals and electrons that are most important for describing the electronic phenomena of interest. unipi.it This method is computationally demanding, and its cost increases rapidly with the size of the active space and the basis set. arxiv.orgacs.org However, advancements in algorithms, such as the use of Cholesky decomposition, are making CASSCF calculations feasible for larger molecular systems. arxiv.orgunipi.it

A CASSCF calculation on this compound could provide a more accurate picture of its excited state potential energy surfaces, identify conical intersections, and explain its photophysical properties in greater detail than what is possible with TD-DFT alone. This level of theory is particularly important for understanding photochemical reactions and the deactivation pathways of excited electronic states.

Table 2: Overview of Advanced Computational Methods

| Method | Acronym | Key Application for Pyridine Derivatives | Reference |

| Complete Active Space Self-Consistent Field | CASSCF | Accurate description of complex electronic structures and excited states. | researchgate.netarxiv.org |

| Second-Order Perturbation Theory with CASSCF reference | CASPT2 | Includes dynamic electron correlation on top of a CASSCF calculation. | researchgate.net |

Exploration of Biological Activities and Mechanistic Studies

Methyl 6-(Hydroxymethyl)nicotinate as a Precursor in Medicinal Chemistry

This compound is recognized as a valuable building block in synthetic organic and medicinal chemistry. cymitquimica.com Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic ester, allows for diverse chemical modifications, making it an ideal starting material for more complex molecules.

A key synthetic application is demonstrated in the preparation of the compound itself, which can be synthesized with a high yield (96%) from dimethyl pyridine-2,5-dicarboxylate (B1236617) through a selective reduction using sodium borohydride (B1222165) (NaBH₄) in the presence of calcium chloride (CaCl₂). chemicalbook.com This process highlights the chemical accessibility of the core structure.

While direct synthesis of commercial drugs from this compound is not extensively documented in publicly available literature, the utility of closely related analogs underscores its potential. For instance, the structurally similar compound, methyl 6-methylnicotinate, serves as a key starting material in the synthesis of 6-methyl nicotine (B1678760). google.com This synthesis involves a sequence of reactions including ester condensation with γ-butyrolactone, followed by ring-opening, reduction, halogenation, and amination ring-closure to yield the target product. google.com This established pathway for a nicotine analog illustrates the role of such substituted nicotinate (B505614) esters as crucial precursors for pharmacologically active agents.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Interactions with Biological Systems and Drug Development Potential

The inherent structure of this compound, a substituted pyridine (B92270), suggests a high potential for interaction with various biological systems. Pyridine and its derivatives are ubiquitous in biochemistry, forming the core of essential molecules like the coenzymes NAD and NADP. Its potential to engage in hydrogen bonding (via the hydroxyl group and ester oxygen) and π-stacking (via the aromatic pyridine ring) makes it a candidate for binding to enzyme active sites and receptors. cymitquimica.com

Consequently, this compound is considered a molecule of interest for drug development, with its derivatives being explored for a range of therapeutic applications. cymitquimica.com The exploration of these derivatives is a more fertile ground for understanding its drug development potential, as modifications can be tailored to target specific biological pathways with enhanced potency and selectivity.

Investigation of Potential Pharmacological Properties

While studies on the parent compound are limited, research into its derivatives and related nicotinic acid structures has revealed potential pharmacological activities, particularly in the areas of anti-inflammatory and antioxidant effects.

Anti-inflammatory Potential

The anti-inflammatory potential of nicotinate derivatives is an active area of investigation. While some simple nicotinic acid esters are known to induce a localized inflammatory response (erythema) by promoting the release of prostaglandin (B15479496) D2, this property is also utilized to test the efficacy of topical anti-inflammatory drugs. nih.gov

More complex derivatives have been explored for their therapeutic anti-inflammatory effects. For example, studies on other heterocyclic systems incorporating the nicotinamide (B372718) (a related amide form) scaffold have shown that derivatives can modulate key inflammatory pathways. Although not direct derivatives of this compound, these findings provide a rationale for exploring its derivatives for similar activities. For instance, certain methyl derivatives of flavanones have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α in macrophage cell lines. nih.gov The development of small molecules that inhibit tumor necrosis factor (TNF) is a major goal in treating autoimmune diseases. google.comnih.gov

Antioxidant Potential

The pyridine nucleus and its derivatives are known to participate in redox reactions, suggesting a potential for antioxidant activity. This activity often stems from the ability to scavenge free radicals or to chelate metal ions that catalyze oxidative reactions. Theoretical studies on related phenolic compounds like methyl sinapate have shown that photoexcitation can enhance their antioxidant properties. nih.gov

Experimental studies on various natural and synthetic compounds containing pyridine or related heterocyclic motifs have demonstrated significant antioxidant effects. For example, certain flavonoid derivatives containing a 3-hydroxy-3-methylglutaric acid moiety, when tested, showed strong free radical scavenging ability. tcichemicals.com While direct evidence for derivatives of this compound is still emerging, the chemical principles suggest this is a promising area for future research.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound into a potent drug candidate. For nicotinic acid and nicotinamide derivatives, SAR studies have provided valuable insights into the structural requirements for various biological activities.

A study on a series of 37 nicotinamide derivatives synthesized to explore antifungal activity revealed critical SAR insights. It was found that the positions of specific substituents, such as amino and isopropyl groups on the molecule, were vital for their activity against Candida albicans. chemicalbook.com Specifically, compound 16g from this series emerged as the most potent, with a minimum inhibitory concentration (MIC) of 0.25 μg/mL, and its efficacy was linked to its ability to disrupt the fungal cell wall. chemicalbook.com

Table 2: Antifungal Activity of a Lead Nicotinamide Derivative

| Compound | Organism | MIC (μg/mL) | Key Finding | Reference |

|---|

| 16g | Candida albicans SC5314 | 0.25 | Positional importance of amino and isopropyl groups is critical for activity. | chemicalbook.com |

Impact on Enzyme Targeting (e.g., MAPK, PCSK9, MPO, SIRT1, TNF-α pathways by derivatives)

The modification of the this compound scaffold can produce derivatives that target specific enzymes involved in disease pathways.

Myeloperoxidase (MPO): MPO is an enzyme implicated in oxidative stress and inflammation in various diseases, including cardiovascular conditions. chemicalbook.com A number of heterocyclic compounds, including thioxo-dihydroquinazolin-one and methoxyphenol derivatives, have been identified as MPO inhibitors. chemicalbook.combldpharm.com Notably, a urea (B33335) derivative containing a pyridine core, 1-([6-Aminopyridin-3-yl] methyl)-3-(4-bromophenyl) urea, has been studied as an MPO inhibitor, suggesting that derivatives from the this compound scaffold could be promising candidates for MPO inhibition. bldpharm.com

SIRT1: Sirtuin 1 (SIRT1) is a NAD⁺-dependent deacetylase that is a key regulator of metabolism and cellular aging. Nicotinamide, the amide analog of nicotinic acid, is a well-known endogenous inhibitor of SIRT1 in vitro through a feedback mechanism. nih.gov However, within cells, nicotinamide can also stimulate SIRT1 activity over the long term by increasing the levels of its essential cofactor, NAD⁺. chemicalbook.com This dual role makes the nicotinamide/nicotinate scaffold a fascinating subject for developing SIRT1 modulators. Synthetic SIRT1 activators have been developed from other scaffolds like anilinopyridines and thiazoles.

TNF-α Pathway: Tumor necrosis factor-alpha (TNF-α) is a primary cytokine driving inflammatory diseases. Inhibition of TNF-α is a validated therapeutic strategy. While monoclonal antibodies are the most common TNF inhibitors, small molecules are also being developed. google.com Niclosamide derivatives, for example, have been evaluated for their effect on the NF-κB pathway, which is a critical downstream signaling cascade of TNF-α.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is crucial for cell proliferation and survival, and its dysregulation is common in cancer. While nicotine itself has been shown to inhibit MAPK signaling in certain cancer cells, studies on specific derivatives of this compound are needed. Research on other scaffolds, like 6-methylcoumarin, has shown inhibition of MAPK phosphorylation, indicating that small heterocyclic molecules can effectively target this pathway.

PCSK9: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of LDL cholesterol levels, and its inhibition is a modern therapeutic approach for hypercholesterolemia. Current inhibitors are primarily monoclonal antibodies, though the development of small molecule inhibitors is an active area of research. There is currently no direct evidence in the reviewed literature linking derivatives of this compound to PCSK9 inhibition.

Modulatory Effects on Receptor Activity

The CXCR4 receptor, a key player in cellular signaling, has been a significant target for therapeutic intervention in a range of diseases, including cancer and inflammatory conditions. nih.govwikipedia.org Antagonists of this receptor function by blocking the binding of its natural ligand, CXCL12, thereby inhibiting downstream cellular processes like cell movement, which is crucial in cancer metastasis. wikipedia.org

While the clinically approved CXCR4 antagonist, Plerixafor (AMD3100), is utilized for mobilizing hematopoietic stem cells, its suitability for chronic disease treatment is limited by adverse effects. nih.gov This has spurred the development of alternative antagonists. Research has identified various classes of compounds as potent CXCR4 inhibitors, including peptide derivatives and small molecules. nih.gov

One notable example is EPI-X4, an endogenous peptide inhibitor of CXCR4 derived from human serum albumin. nih.gov This 16-mer peptide has been shown to block the binding of both CXCL12 and the HIV-1 gp120 protein to the CXCR4 receptor. nih.gov Through rational drug design based on molecular docking analyses, an optimized derivative, JM#21, was developed. This derivative demonstrated enhanced anti-CXCR4 activity, proving more efficient at suppressing CXCR4-tropic HIV-1 infection than the approved drug AMD3100. nih.gov

Furthermore, tetrahydroquinoline-based compounds have emerged as potent non-peptidic CXCR4 antagonists. nih.gov Structure-activity relationship (SAR) studies have led to the synthesis of derivatives with significant antiviral activity, with some compounds exhibiting IC50 values as low as 2 nM. nih.gov

DNA Interaction and Cleavage Capabilities

Metallopeptides, which combine the DNA-binding capabilities of metal complexes with the specificity of peptides, have been investigated for their potential to interact with and cleave DNA. mdpi.com These interactions can occur through electrostatic forces, van der Waals interactions, or covalent bonding. mdpi.com

Enhanced Binding Affinity to DNA

Derivatives of 1,10-phenanthroline, known for their planar, rigid, and hydrophobic structures, have been utilized as DNA intercalating agents, often in the form of metal complexes. mdpi.com Molecular dynamics and docking simulations have been employed to understand the interactions between these compounds and DNA. For instance, studies have shown that a copper-phenanthroline-arginine-glycine (Cu-PhenRG) complex exhibits a significantly higher number of polar interactions with DNA, suggesting a greater binding affinity compared to its non-metallated counterpart. mdpi.com This enhanced interaction is a critical factor in their biological activity.

Mechanisms of Oxidative Cleavage

The unique structures of metallopeptides, particularly the presence of a metal center, contribute to their ability to act as selective cleavage agents for nucleic acids. mdpi.com Studies involving modified copper and zinc tripeptides have highlighted their applications in nucleic acid recognition and cleavage. mdpi.com The interaction of these metallopeptides with DNA can lead to alterations in the DNA structure. For example, certain phenanthroline-peptide conjugates and their copper complexes have been shown to cause significant changes in the structure of pBR322 DNA at micromolar concentrations. mdpi.com This interaction can inhibit processes like DNA replication, as evidenced by the inhibition of PCR amplification when the DNA-metallopeptide complex is used as a template. mdpi.com

Antisickling Properties and Hemoglobin-Oxygen Affinity Modulation

Research into treatments for sickle cell disease (SCD) has explored compounds that can modify sickle hemoglobin (Hb S) and prevent its polymerization under hypoxic conditions. One such class of compounds is aromatic aldehydes. nih.gov

The naturally occurring antisickling agent 5-hydroxymethyl-2-furfural (5-HMF) has been a lead compound in this area due to its hemoglobin-modifying properties and favorable safety profile. nih.gov Structural modifications of 5-HMF have led to the development of ester and ether derivatives with enhanced antisickling effects. nih.gov

Several of these novel derivatives have demonstrated a superior ability to bind to and modify hemoglobin, resulting in an increased affinity for oxygen. nih.gov This is a crucial mechanism for preventing the sickling of red blood cells. In in vitro assays using blood from SCD patients, some derivatives exhibited significantly greater inhibition of red blood cell sickling compared to the parent compound, 5-HMF. nih.gov For example, at a 2 mM concentration, certain ester and alkyl ether derivatives showed potent antisickling activity, with one aryl ether derivative inhibiting sickling by approximately 95%. nih.gov X-ray crystallography has been used to confirm the binding modes of these compounds with hemoglobin, providing a structural basis for their observed biochemical properties. nih.gov

Enzymatic Transformations and Metabolic Pathways of Nicotinate Derivatives

Nicotinate and its derivatives are subject to various enzymatic transformations within biological systems. These pathways are essential for both the degradation of these compounds and their role as precursors in vital metabolic processes.

Flavin-Dependent Monooxygenase Activity

Flavin-dependent monooxygenases (FMOs) are a class of enzymes that catalyze the oxygenation of a wide array of substrates, playing roles in catabolism, detoxification, and biosynthesis. nih.govnih.gov These enzymes utilize a flavin adenine (B156593) dinucleotide (FAD) prosthetic group and require an oxygen molecule and an NADPH cofactor for their reaction. wikipedia.org

In the context of nicotinate metabolism, FMOs are involved in the oxidation of related compounds. For instance, nicotine can be metabolized through oxygenation by FMOs, in addition to its primary metabolism by cytochrome P450 enzymes. nih.gov FMO3 is the primary hepatic enzyme involved in the formation of nicotine-N'-oxide, while FMO1 is thought to be more important for the extra-hepatic metabolism of nicotine. nih.gov

Decarboxylative Hydroxylation Mechanisms

The conversion of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine (B106003) by NicC is a multistep process involving a flavin-adenine dinucleotide (FAD) cofactor. google.com The catalytic cycle involves the reduction of FAD by NADH, activation of molecular oxygen to form a reactive C(4a)-hydroperoxyflavin intermediate, and the subsequent hydroxylation and decarboxylation of the substrate. researchgate.net

Two primary mechanisms have been proposed for the final hydroxylation and decarboxylation stage:

Electrophilic Aromatic Substitution: This is the more widely accepted mechanism. It involves the C(4a)-hydroperoxyflavin intermediate acting as an electrophile that attacks the electron-rich aromatic ring of 6-HNA at the C3 position. A critical feature of this proposed mechanism is the role of a general base in the enzyme's active site, which facilitates the hydroxylation. Following the addition of the hydroxyl group, the resulting intermediate undergoes decarboxylation to rearomatize the ring and form the final product, 2,5-DHP. google.com

Michael Addition Mechanism: An alternative proposal involves the 6-oxo tautomer of the substrate. In this model, a nucleophilic residue from the enzyme's active site, such as a thiolate from a cysteine residue, performs a Michael addition to the substrate. This creates an oxyanion intermediate that then initiates the hydroxylation reaction. researchgate.net However, experimental evidence, such as the lack of observed covalently bound substrate complexes, lends more support to the electrophilic substitution pathway. google.com

Substrate Specificity and Catalytic Determinants (e.g., Amino Acid Residues)

The efficiency and specificity of 6-hydroxynicotinate 3-monooxygenase are dictated by the precise architecture of its active site and the roles of specific amino acid residues. Studies involving site-directed mutagenesis of NicC from Bordetella bronchiseptica have been instrumental in identifying these key determinants. google.com

Substrate Specificity:

While NicC is optimized for its natural substrate, 6-HNA, it exhibits a degree of promiscuity, catalyzing the decarboxylative hydroxylation of other aromatic compounds, albeit with varying efficiency. google.com This provides insights into the structural requirements for catalysis. For instance, the homocyclic analogue, 4-hydroxybenzoic acid (4-HBA), is processed by NicC, but with a catalytic efficiency approximately 420 times lower than that for 6-HNA. google.com This highlights the importance of the pyridine ring's nitrogen atom for optimal substrate binding and reaction coupling. researchgate.net Conversely, an analogue like 5-chloro-6-HNA is a more efficient substrate than 6-HNA itself, demonstrating that electronic modifications to the ring can enhance the reaction. google.com

| Substrate | Relative Catalytic Efficiency (kcat/KM) vs. 6-HNA | Note |

|---|---|---|

| 6-Hydroxynicotinic acid (6-HNA) | 1 (Reference) | Natural substrate |

| 4-Hydroxybenzoic acid (4-HBA) | ~1/420 | Homocyclic analogue, demonstrates the importance of the ring nitrogen. google.com |

| 5-chloro-6-HNA | ~10-fold higher | Analogue with enhanced catalytic efficiency. google.com |

Catalytic Amino Acid Residues:

Mutational analyses have identified several amino acid residues as critical for substrate binding and catalysis. google.com

Tyr215 and His47: These two residues are paramount for both binding the 6-HNA substrate and for efficient catalysis. A Y215F mutation (Tyrosine to Phenylalanine) increases the dissociation constant (Kd) for 6-HNA by over 240-fold, and an H47E mutation (Histidine to Glutamate) increases it by more than 350-fold, indicating a drastic reduction in binding affinity. Furthermore, these mutations "uncouple" the reaction, meaning NADH is consumed without the efficient formation of the final product, 2,5-DHP. This evidence strongly suggests that the His47-Tyr215 pair may function as the crucial general base that catalyzes the substrate hydroxylation step in the electrophilic aromatic substitution mechanism. google.com

| Mutation | Effect on 6-HNA Binding (Kdmutant/Kdwild-type) | Product Coupling ([2,5-DHP]/[NAD+]) |

|---|---|---|

| Wild-Type (WT) | 1 | 1.00 |

| Y215F | > 240 | 0.005 |

| H47E | > 350 | 0.07 |

Future Directions and Research Perspectives

Development of Green and Sustainable Synthetic Routes

The future of pharmaceutical manufacturing is intrinsically linked to the principles of green chemistry, which prioritize the use of environmentally benign solvents, catalysts, and energy-efficient processes. While traditional synthesis methods for nicotinic acid derivatives often involve harsh conditions and hazardous reagents, modern research is pivoting towards more sustainable alternatives. chemicalbook.com

One promising avenue is the adoption of enzymatic catalysis. For instance, the use of immobilized lipases, such as Novozym® 435 from Candida antarctica, has proven effective in the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate (B505614) in greener solvents like tert-amyl alcohol. nih.gov These enzymatic reactions can be conducted under mild conditions, often with high selectivity and yield, significantly reducing the environmental footprint. nih.gov Future research will likely focus on adapting these enzymatic methods for the specific synthesis of Methyl 6-(hydroxymethyl)nicotinate. This could involve screening for novel enzymes with high specificity for the precursor molecules of this compound or engineering existing enzymes to enhance their catalytic efficiency for this particular transformation.

Another key area of development is the use of continuous-flow microreactors. This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved reaction control, and the potential for higher yields in shorter reaction times. nih.gov The integration of enzymatic catalysis within continuous-flow systems represents a particularly exciting frontier for the sustainable production of this compound and its derivatives.

A documented synthesis route for this compound involves the reduction of dimethyl pyridine-2,5-dicarboxylate (B1236617) using sodium borohydride (B1222165) in the presence of calcium chloride. chemicalbook.com While effective, this method utilizes stoichiometric reagents and organic solvents. Future research will aim to replace such reagents with catalytic alternatives and explore the use of more sustainable solvent systems.

Rational Design of this compound Derivatives with Enhanced Bioactivity

The structural features of this compound make it an ideal starting point for the rational design of new drug candidates. The presence of the hydroxymethyl group and the methyl ester provides two distinct sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

The goal of rational drug design is to create molecules that interact specifically with a biological target to elicit a desired therapeutic effect while minimizing off-target effects. openmedicinalchemistryjournal.com By modifying the structure of this compound, researchers can fine-tune its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, to optimize its pharmacokinetic and pharmacodynamic profile.

For example, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be used as a handle to attach other functional groups through ether or ester linkages. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides by reacting it with different amines. These modifications can lead to derivatives with enhanced binding affinity for their biological targets, improved cell permeability, or altered metabolic pathways. The development of a library of such derivatives will be crucial for identifying compounds with superior therapeutic potential.

Integrated Computational and Experimental Approaches for Deeper Mechanistic Understanding

To accelerate the drug discovery process, modern research increasingly relies on the integration of computational and experimental methods. In the context of this compound, these approaches can provide a deeper understanding of its mechanism of action and guide the design of more effective derivatives.

Computational studies , often referred to as in silico methods, can predict the physicochemical properties, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of new compounds before they are synthesized in the laboratory. nih.govmdpi.com Techniques such as molecular docking can simulate the interaction of this compound and its derivatives with specific protein targets, providing insights into their binding modes and affinities. openmedicinalchemistryjournal.com Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the activity of novel derivatives. mdpi.com

Experimental approaches are essential to validate the predictions of computational models and to provide a comprehensive understanding of the biological effects of the compounds. These can include in vitro assays to determine the enzymatic inhibition or receptor binding of the derivatives, as well as cell-based assays to assess their effects on cellular pathways. Advanced analytical techniques, such as X-ray crystallography and NMR spectroscopy, can be used to determine the three-dimensional structure of the compounds and their complexes with biological macromolecules, providing invaluable information for further rational design.

By combining computational and experimental approaches, researchers can create a synergistic workflow that accelerates the identification and optimization of promising drug candidates derived from this compound.

Exploration of Novel Biological Targets and Therapeutic Applications

While this compound is a derivative of nicotinic acid, a well-known lipid-lowering agent, its own biological targets and therapeutic applications are not yet fully elucidated. cymitquimica.com The structural modifications present in this compound may lead to novel pharmacological activities distinct from its parent molecule.

Future research will focus on screening this compound and its derivatives against a wide range of biological targets to identify new therapeutic opportunities. Given the diverse biological roles of nicotinic acid and its derivatives, potential areas of investigation include:

Metabolic Diseases: Exploring the potential of these compounds to modulate lipid metabolism, glucose homeostasis, and other pathways relevant to diseases such as dyslipidemia and type 2 diabetes.

Inflammation and Immunology: Investigating their anti-inflammatory properties and their potential use in the treatment of inflammatory and autoimmune disorders.

Oncology: Assessing their ability to inhibit cancer cell growth, induce apoptosis, or modulate the tumor microenvironment.

Neurodegenerative Diseases: Given the role of nicotinic acid receptors in the central nervous system, exploring the potential of these compounds to modulate neuronal function and protect against neurodegeneration. nih.gov

The identification of novel biological targets will be a critical step in unlocking the full therapeutic potential of this compound and its derivatives. This will require a multidisciplinary approach, combining high-throughput screening, chemical biology, and preclinical studies in relevant disease models.

Q & A

Q. What protocols ensure reproducibility in multi-step syntheses involving this compound?

- Methodological Answer : Document all critical parameters (e.g., solvent batch, stirring rate, drying time). Use internal standards (e.g., dimethyl sulfone) for NMR quantification. For scale-up, perform DoE (Design of Experiments) to identify sensitivity factors (e.g., temperature fluctuations). Share raw data and spectra in open-access repositories for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.